B1577967 Brevinin-1Ba

Brevinin-1Ba

Cat. No.: B1577967
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1Ba is a cationic antimicrobial peptide (AMP) isolated from the skin secretion of Rana berlandieri (Berlandier’s leopard frog). It belongs to the Brevinin-1 family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge. The sequence of this compound is FLPFIAGMAAKFLPKIFCAISKKC, with a net charge of +5 at physiological pH and moderate hydrophobicity (μH = ~0.358) . Its primary function is broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (MIC = 2 μM) .

Properties

bioactivity

Antibacterial

sequence

FLPFIAGMAAKFLPKIFCAISKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Brevinin Peptides

Structural Comparison

Brevinin-1Ba shares a conserved template with other Brevinin-1 peptides but differs in key residues that influence bioactivity. For example:

  • Brevinin-1E (Rana esculenta): Sequence FLPLLAGLAANFLPKIFCKITRKC (net charge +5) has a higher proportion of nonpolar residues (66.7% vs. 66.7% in this compound) but lower hydrophobicity (μH = ~0.358 vs. This compound’s μH) .
  • Brevinin-1Lb (Rana luteiventris): Substitution of methionine (M) and valine (V) in its sequence (FLPMLAGLAASMVPKFVCLITKKC ) reduces its net charge to +4, correlating with weaker activity against S. aureus (MIC = 8 μM) .
  • Brevinin-1Bb (Rana berlandieri): A single residue change (isoleucine → alanine at position 3) (FLPAIAGMAAKFLPKIFCAISKKC ) enhances its potency against S. aureus (MIC = 1 μM) compared to this compound (MIC = 2 μM) .
Functional Comparison

Table 1 summarizes the antimicrobial activities of this compound and its analogs:

Peptide Source Species MIC (μM) Hemolytic Activity Reference
This compound Rana berlandieri 2 (S. aureus) Low
Brevinin-1E Rana esculenta 0.6 (S. aureus) Moderate
Brevinin-1Lb Rana luteiventris 8 (S. aureus) High
Brevinin-1Bb Rana berlandieri 1 (S. aureus) Low
Brevinin-1GHa Hylarana guentheri 1.5 (E. coli) Moderate

Key Findings :

  • Charge and Hydrophobicity : this compound’s +5 charge enhances bacterial membrane disruption, but its hydrophobicity (lower than Brevinin-1E) limits penetration into eukaryotic cells, explaining its low hemolysis .
  • Residue-Specific Effects : The substitution of hydrophobic residues (e.g., isoleucine → alanine in Brevinin-1Bb) optimizes the amphipathic structure, improving antimicrobial efficacy .
  • Species-Specific Variations : Peptides from Rana berlandieri (this compound/Bb) generally outperform those from Rana luteiventris in potency, likely due to evolutionary adaptations to distinct microbial environments .

Mechanistic Insights and Clinical Potential

This compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation. Its selectivity for bacterial over mammalian cells is attributed to its balanced charge-hydrophobicity ratio . Recent studies suggest synergistic effects with conventional antibiotics (e.g., β-lactams), reducing resistance risks . However, scalability and stability in physiological conditions remain challenges, necessitating structural modifications like cyclization or D-amino acid substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.